![molecular formula C5H5IN6 B3133752 3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 398117-44-7](/img/structure/B3133752.png)
3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Overview
Description
3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a chemical compound with the empirical formula C5H4IN5 . It acts as a reagent in the discovery and preparation of CHMFL-FLT3-122, a potent and orally available FLT3 kinase inhibitor for FLT3-ITD positive acute myeloid leukemia .
Molecular Structure Analysis
The molecular structure of 3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine consists of an iodine atom attached to a pyrazolo[3,4-d]pyrimidine ring, which is further substituted with two amine groups . The molecular weight of the compound is 261.02 .Physical And Chemical Properties Analysis
3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a solid compound . Its molecular formula is C5H4IN5 and it has a molecular weight of 261.02 .Scientific Research Applications
Anticancer Properties
3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has garnered attention due to its potential as an anticancer agent . Researchers have investigated its inhibitory activity against various cancer cell lines. For instance, compounds derived from this structure have shown significant inhibitory effects on liver cancer cells, with IC50 values comparable to or even better than the standard drug sorafenib . Further studies are needed to elucidate the underlying mechanisms and optimize its efficacy.
Safety and Hazards
properties
IUPAC Name |
3-iodo-2H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN6/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H5,7,8,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRILOVVXQWXBHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1N=C(N=C2N)N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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